N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzofuran ring, a morpholine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated intermediate.
Final Coupling: The final step involves coupling the benzofuran derivative with the morpholine and chlorophenyl intermediates under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal or biological research .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares structural similarities with N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide, particularly in the presence of a phenyl ring substituted with a halogen.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: This compound also features complex ring structures and is used in supramolecular chemistry.
Ethyl acetoacetate: Although structurally different, it undergoes similar types of chemical reactions, such as nucleophilic substitution.
Uniqueness
This compound is unique due to its combination of a benzofuran ring, a morpholine ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C24H27ClN2O3 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27ClN2O3/c1-15-12-16(2)22-17(3)23(30-21(22)13-15)24(28)26-14-20(27-8-10-29-11-9-27)18-4-6-19(25)7-5-18/h4-7,12-13,20H,8-11,14H2,1-3H3,(H,26,28) |
InChI Key |
NWYHJSOLMUFBOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCOCC4)C)C |
Origin of Product |
United States |
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